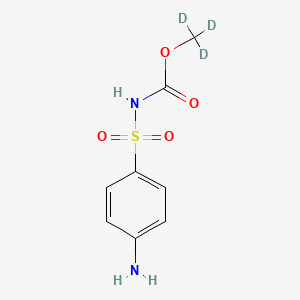
Asulam-d3 (methoxy-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asulam-d3 (methoxy-d3) is a deuterated form of asulam, a well-known herbicide. The deuterium labeling is used to trace the compound in various analytical and research applications. Asulam itself is a carbamate herbicide that inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants.
Vorbereitungsmethoden
The synthesis of Asulam-d3 (methoxy-d3) involves the incorporation of deuterium atoms into the methoxy group of asulam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Analyse Chemischer Reaktionen
Asulam-d3 (methoxy-d3) undergoes similar chemical reactions as its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Asulam-d3 (methoxy-d3) is used extensively in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to trace and quantify the presence of asulam in various samples.
Biology: Employed in studies to understand the metabolic pathways and degradation of asulam in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of asulam.
Industry: Applied in environmental monitoring to detect and measure the levels of asulam in soil and water samples.
Wirkmechanismus
Asulam-d3 (methoxy-d3) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in plants. This inhibition leads to a deficiency in folate, ultimately causing the death of the plant. The molecular targets and pathways involved are similar to those of non-deuterated asulam.
Vergleich Mit ähnlichen Verbindungen
Asulam-d3 (methoxy-d3) is unique due to its deuterium labeling, which allows for precise tracing and quantification in various analytical applications. Similar compounds include:
Asulam: The non-deuterated form, used primarily as a herbicide.
Deuterated herbicides: Other herbicides labeled with deuterium for similar analytical purposes.
The uniqueness of Asulam-d3 (methoxy-d3) lies in its specific application in research and analytical studies, where the deuterium labeling provides an advantage in tracing and quantification.
Eigenschaften
Molekularformel |
C8H10N2O4S |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3 |
InChI-Schlüssel |
VGPYEHKOIGNJKV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Kanonische SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


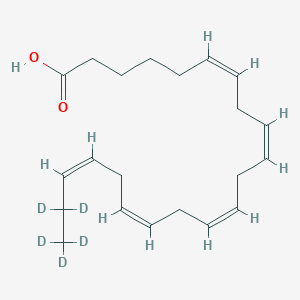

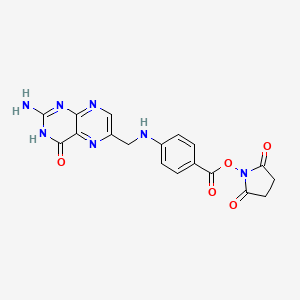

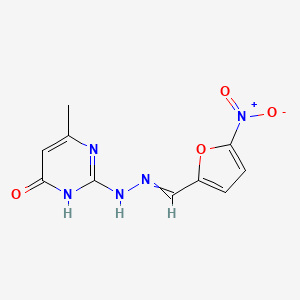
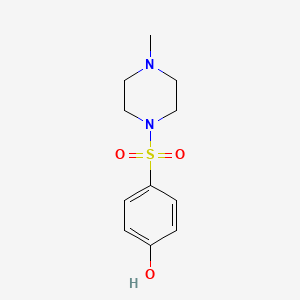
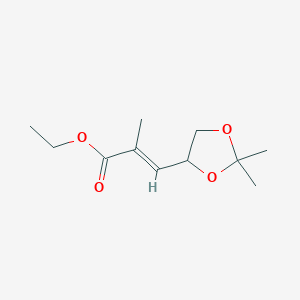
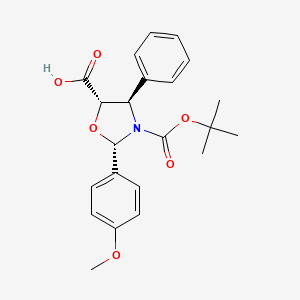

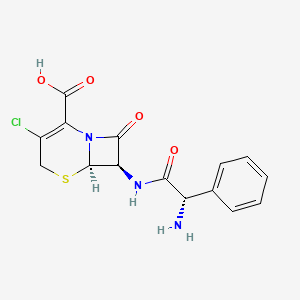
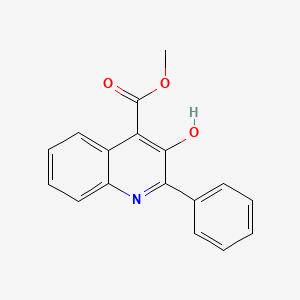
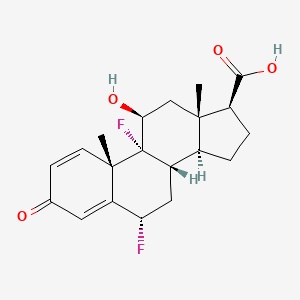
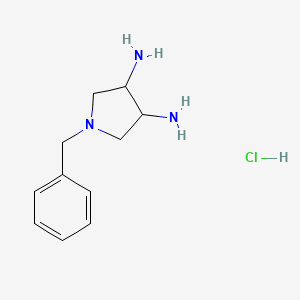
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)
